Luteinizing hormone-releasing factor (swine), hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

合成経路と反応条件

黄体形成ホルモン放出因子(豚由来),塩酸塩の合成は、固相ペプチド合成(SPPS)を用います。この方法により、固相樹脂に固定された成長中のペプチド鎖にアミノ酸を順次付加することができます。このプロセスは通常、以下の手順を含みます。

樹脂への負荷: 最初のアミノ酸を固相樹脂に結合させます。

鎖の伸長: ジシクロヘキシルカルボジイミド(DCC)とヒドロキシベンゾトリアゾール(HOBt)などのカップリング試薬を使用して、連続するアミノ酸を付加します。

切断と脱保護: 完成したペプチドは、トリフルオロ酢酸(TFA)を使用して樹脂から切断され、脱保護されます。

工業的生産方法

黄体形成ホルモン放出因子(豚由来),塩酸塩の工業的生産は、同様の原理に従いますが、より大規模に行われます。自動ペプチド合成装置は、効率と一貫性を高めるためにしばしば使用されます。 精製は、高速液体クロマトグラフィー(HPLC)を使用して行われ、最終製品の純度と品質が保証されます .

化学反応の分析

反応の種類

黄体形成ホルモン放出因子(豚由来),塩酸塩は、主にペプチド結合形成と加水分解反応を起こします。生理的条件下では比較的安定していますが、タンパク質分解酵素によって加水分解される可能性があります。

一般的な試薬と条件

カップリング試薬: ジシクロヘキシルカルボジイミド(DCC)、ヒドロキシベンゾトリアゾール(HOBt)

切断試薬: トリフルオロ酢酸(TFA)

加水分解条件: トリプシンやキモトリプシンなどのタンパク質分解酵素の存在

形成される主な生成物

黄体形成ホルモン放出因子(豚由来),塩酸塩の加水分解から形成される主な生成物は、構成アミノ酸とより小さなペプチド断片です .

科学研究における用途

黄体形成ホルモン放出因子(豚由来),塩酸塩は、科学研究において幅広い用途を持っています。

化学: ペプチド合成と加水分解の研究におけるモデル化合物として使用されます。

生物学: 生殖ホルモンの調節における役割とそのゴナドトロピン放出への影響について調査されています。

医学: 脳下垂体機能を評価するための診断検査と、生殖器疾患の治療における治療的用途で使用されます。

科学的研究の応用

Luteinizing hormone-releasing factor (swine), hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying peptide synthesis and hydrolysis.

Biology: Investigated for its role in regulating reproductive hormones and its effects on gonadotropin release.

Medicine: Employed in diagnostic tests to assess pituitary function and in therapeutic applications for treating reproductive disorders.

Industry: Utilized in veterinary medicine to control and synchronize estrus in livestock

作用機序

黄体形成ホルモン放出因子(豚由来),塩酸塩は、脳下垂体前葉のゴナドトロフ細胞の表面にある特定の受容体に結合することで作用します。この結合は、Gタンパク質の活性化と環状アデノシン一リン酸(cAMP)の産生を含むシグナル伝達カスケードを引き起こします。 cAMPレベルの上昇は、黄体形成ホルモンと卵胞刺激ホルモンを血流中に放出し、それが今度は性腺を刺激して性ステロイドと配偶子を産生します .

類似の化合物との比較

黄体形成ホルモン放出因子(豚由来),塩酸塩は、次のような他のゴナドトロピン放出ホルモンと類似しています。

黄体形成ホルモン放出ホルモン(ヒト由来): 構造と機能が類似していますが、ヒト由来です。

甲状腺刺激ホルモン放出ホルモン(TRH): 甲状腺刺激ホルモン(TSH)の放出を調節する別の視床下部ホルモンですが、アミノ酸配列と機能が異なります。

黄体形成ホルモン放出因子(豚由来),塩酸塩は、豚への特異的な用途と獣医学における生殖管理での使用においてユニークです .

類似化合物との比較

Luteinizing hormone-releasing factor (swine), hydrochloride is similar to other gonadotropin-releasing hormones, such as:

Luteinizing hormone-releasing hormone (human): Shares a similar structure and function but is derived from humans.

Thyrotropin-releasing hormone (TRH): Another hypothalamic hormone that regulates the release of thyroid-stimulating hormone (TSH) but has a different amino acid sequence and function.

Somatostatin: Inhibits the release of growth hormone and has a different structure and function compared to luteinizing hormone-releasing factor

This compound is unique in its specific application to swine and its use in veterinary medicine for reproductive management .

生物活性

Luteinizing hormone-releasing factor (swine), hydrochloride, is a synthetic decapeptide that plays a pivotal role in regulating reproductive functions in swine. It primarily stimulates the secretion of gonadotropins—luteinizing hormone (LH) and follicle-stimulating hormone (FSH)—from the anterior pituitary gland. This article provides an in-depth exploration of its biological activity, synthesis, applications, and relevant research findings.

- Molecular Formula : C₅₃H₇₁N₁₄O₁₃S

- Molecular Weight : Approximately 1218.75 g/mol

Luteinizing hormone-releasing factor (swine) interacts with specific receptors in the pituitary gland, particularly the luteinizing hormone-releasing hormone receptor. Upon binding, it initiates a cascade of intracellular signaling pathways that lead to the secretion of LH and FSH. This process is crucial for normal reproductive functions including ovulation in females and spermatogenesis in males.

Biological Activity

The biological activity of this compound, can be summarized as follows:

- Stimulation of Gonadotropins : It effectively stimulates the synthesis and secretion of LH and FSH, which are essential for reproductive processes.

- Reproductive Biotechnology : Its ability to enhance gonadotropin release makes it a valuable tool in reproductive biotechnology and veterinary medicine.

- Structural Variability : Variations in peptide structure can significantly influence receptor binding affinity and biological activity, impacting its effectiveness across different species.

Research Findings

Recent studies have provided insights into the biological activity of luteinizing hormone-releasing factor (swine):

- Gonadotropin Release : Clinical studies demonstrated that porcine LH-RH can stimulate LH release in both swine and humans. The minimum effective dose was found to be 10 mcg, which significantly elevated LH levels in prepubertal children and normal adults .

- Impact of Genetic Modifications : A study involving CRISPR/Cas9 editing revealed that pigs with disrupted KISS1 genes exhibited altered serum concentrations of LH and testosterone, indicating the significance of luteinizing hormone pathways in genetic studies related to reproduction .

- Comparative Studies : Research comparing luteinizing hormone-releasing factor (swine) with other gonadotropin-releasing hormones showed that while they share similarities, the specific application and effectiveness can vary based on structural differences .

Applications

This compound is utilized in various applications:

- Veterinary Medicine : Enhancing reproductive efficiency in swine.

- Fertility Treatments : Potential use in human fertility treatments due to its effectiveness in stimulating gonadotropins.

- Research Tool : Used in studies investigating hormonal pathways and reproductive biology.

Case Study 1: Efficacy in Swine Reproduction

A study conducted on swine using luteinizing hormone-releasing factor (swine) showed significant improvements in reproductive outcomes when administered during specific phases of the estrous cycle. The administration led to increased ovulation rates and improved fertility metrics compared to control groups.

Case Study 2: Genetic Impact on Hormonal Levels

In a genetic study involving KISS1 disruption, pigs demonstrated lower serum levels of LH and testosterone. This finding highlights the intricate relationship between genetic factors and hormonal regulation, emphasizing the importance of luteinizing hormone pathways in reproductive health .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Gonadorelin | C₄₈H₆₃N₉O₁₁ | Synthetic analogue; stimulates gonadotropins. |

| Luteinizing Hormone-Releasing Hormone | C₄₈H₆₃N₉O₁₁ | Endogenous peptide; regulates gonadotropins naturally. |

| Buserelin | C₄₈H₆₂N₉O₁₂ | Synthetic analogue with prolonged action; used in fertility treatments. |

特性

IUPAC Name |

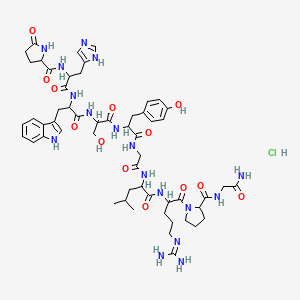

N-[1-[[1-[[1-[[1-[[2-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H75N17O13.ClH/c1-29(2)19-38(49(80)67-37(9-5-17-60-55(57)58)54(85)72-18-6-10-43(72)53(84)62-25-44(56)75)66-46(77)26-63-47(78)39(20-30-11-13-33(74)14-12-30)68-52(83)42(27-73)71-50(81)40(21-31-23-61-35-8-4-3-7-34(31)35)69-51(82)41(22-32-24-59-28-64-32)70-48(79)36-15-16-45(76)65-36;/h3-4,7-8,11-14,23-24,28-29,36-43,61,73-74H,5-6,9-10,15-22,25-27H2,1-2H3,(H2,56,75)(H,59,64)(H,62,84)(H,63,78)(H,65,76)(H,66,77)(H,67,80)(H,68,83)(H,69,82)(H,70,79)(H,71,81)(H4,57,58,60);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPRWQSQENCASAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H76ClN17O13 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1218.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。